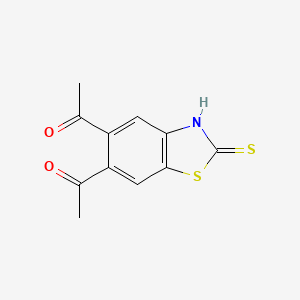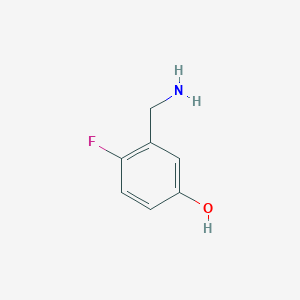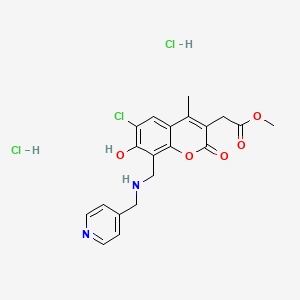
1,1'-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) es un compuesto químico con una estructura compleja que incluye un sistema de anillo de benzotiazol
Métodos De Preparación
La síntesis de 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye la condensación de derivados de benzotiazol apropiados con compuestos de etanona en condiciones controladas. Los métodos de producción industrial pueden implicar el uso de catalizadores y condiciones de reacción optimizadas para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, solventes como etanol o diclorometano, y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir o activar ciertas enzimas, lo que lleva a cambios en los procesos celulares. Se requieren estudios detallados para dilucidar completamente los objetivos moleculares y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos similares a 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) incluyen otros derivados de benzotiazol y heterociclos que contienen azufre. Estos compuestos comparten similitudes estructurales pero pueden diferir en su reactividad química y actividades biológicas. La singularidad de 1,1’-(2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-5,6-diyl)di(ethan-1-one) radica en sus grupos funcionales específicos y las propiedades resultantes.
Propiedades
Número CAS |
920980-64-9 |
|---|---|
Fórmula molecular |
C11H9NO2S2 |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
1-(6-acetyl-2-sulfanylidene-3H-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C11H9NO2S2/c1-5(13)7-3-9-10(16-11(15)12-9)4-8(7)6(2)14/h3-4H,1-2H3,(H,12,15) |
Clave InChI |
DXBBVXYIIOSKNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1C(=O)C)SC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12634267.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)

![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)
![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)

